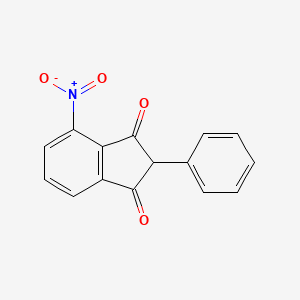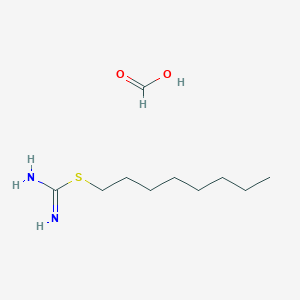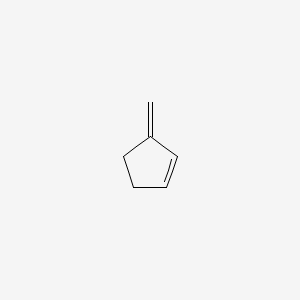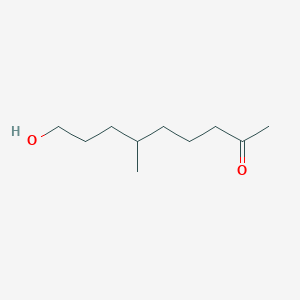![molecular formula C24H17ClO B14743831 (2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone CAS No. 1557-88-6](/img/structure/B14743831.png)
(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone is an organic compound with the molecular formula C24H17ClO. This compound is characterized by the presence of a chlorophenyl group and a naphthalenylmethyl group attached to a central methanone structure. It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (2-chlorophenyl)acetic acid and 1-naphthaldehyde as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
- The (2-chlorophenyl)acetic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl2).
- The acyl chloride then reacts with 1-naphthaldehyde in the presence of AlCl3 to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: (2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO in acidic or basic medium.
Reduction: LiAlH in dry ether or NaBH in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2-Chlorophenyl)phenylmethanone: Similar structure but lacks the naphthalenylmethyl group.
(2-Bromophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone: Similar structure with a bromine atom instead of chlorine.
Uniqueness: (2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone is unique due to the presence of both chlorophenyl and naphthalenylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
CAS No. |
1557-88-6 |
|---|---|
Molecular Formula |
C24H17ClO |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
(2-chlorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone |
InChI |
InChI=1S/C24H17ClO/c25-23-15-6-5-14-22(23)24(26)21-13-4-2-9-19(21)16-18-11-7-10-17-8-1-3-12-20(17)18/h1-15H,16H2 |
InChI Key |
BAYLDVBUWKWQGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


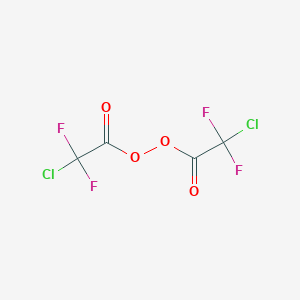
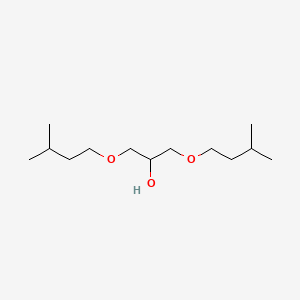
![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
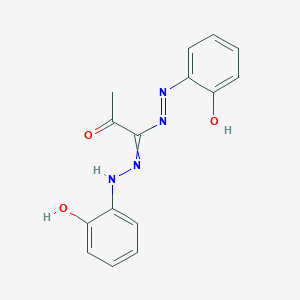
![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
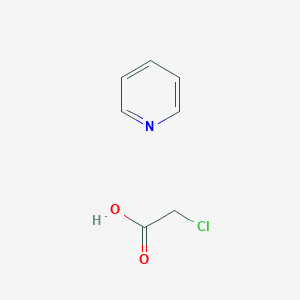
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
